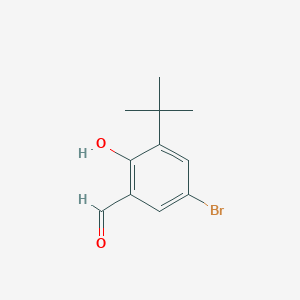

2,4,6-trimetilpiridin-3-ol

Descripción general

Descripción

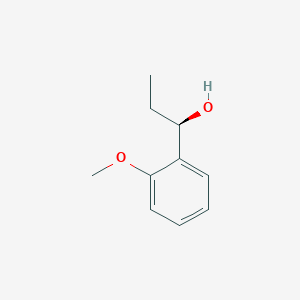

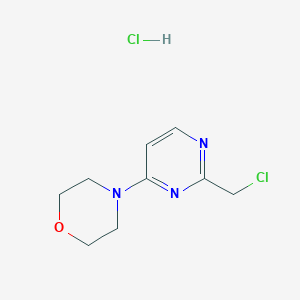

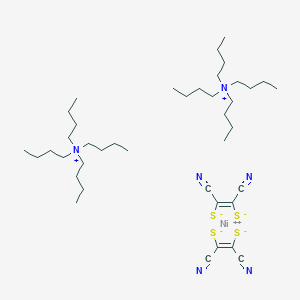

2,4,6-Trimethyl-3-hydroxypyridine is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of three methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 3 on the pyridine ring

Aplicaciones Científicas De Investigación

2,4,6-Trimethyl-3-hydroxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mecanismo De Acción

Target of Action

The primary targets of 2,4,6-trimethylpyridin-3-ol, also known as 3-Pyridinol, 2,4,6-trimethyl- or 2,4,6-Trimethyl-3-hydroxypyridine, are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

2,4,6-trimethylpyridin-3-ol interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells .

Biochemical Pathways

The compound affects the T cell receptor (TCR) signaling pathway, which leads to the proliferation and differentiation of naïve CD4 T cells into effector cells . By inhibiting Th1 and Th17 differentiation, 2,4,6-trimethylpyridin-3-ol can reduce the generation of proinflammatory Th1 and Th17 cells . It also suppresses the NF-kB/ERK/PI3K pathway .

Pharmacokinetics

The compound’s molecular weight is 13717, and its molecular formula is C8H11NO . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 2,4,6-trimethylpyridin-3-ol’s action include the significant suppression of Th cell function by inhibiting Th1 and Th17 differentiation . This leads to the amelioration of inflammation and autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) . The compound also inhibits the colonic mRNA expression of IL-6 and IL-1β in vivo .

Análisis Bioquímico

Cellular Effects

A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, BJ-1108, has been shown to inhibit Th1 and Th17 differentiation in vitro, suggesting potential cellular effects of 2,4,6-Trimethylpyridin-3-ol .

Molecular Mechanism

Bj-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to inhibit the generation of reactive oxygen species (ROS) in vitro . This suggests that 2,4,6-Trimethylpyridin-3-ol may have similar effects.

Dosage Effects in Animal Models

Bj-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to ameliorate intestinal inflammation in an experimental colitis mouse model .

Metabolic Pathways

Tryptophan metabolism, a significant route in amino acid metabolism, is modulated by indoleamine 2,3-dioxygenase, which could potentially interact with pyridine derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3-hydroxypyridine typically involves the cyclization of acyclic precursors. One common method is the cyclization of 1,5-diketones with ammonia. Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain substituted pyridines .

Industrial Production Methods

Industrial production of 2,4,6-Trimethyl-3-hydroxypyridine often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethyl-3-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.

Reduction: Reduction reactions can be carried out using reducing agents like tris(trimethylsilyl)silane.

Substitution: Electrophilic aromatic substitution reactions are hindered due to the electron-donating nature of the methyl groups.

Common Reagents and Conditions

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Tris(trimethylsilyl)silane is a popular reducing agent.

Substitution: Alkylating agents can be used to form pyridinium salts.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Pyridinium salts.

Comparación Con Compuestos Similares

2,4,6-Trimethyl-3-hydroxypyridine can be compared with other hydroxypyridine derivatives:

2,3,6-Trihydroxypyridine: Exhibits different reactivity due to the presence of additional hydroxyl groups.

3-Hydroxypyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.

The unique combination of methyl groups and a hydroxyl group in 2,4,6-Trimethyl-3-hydroxypyridine imparts distinct chemical properties, making it valuable for specific applications.

Propiedades

IUPAC Name |

2,4,6-trimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFAODRANMDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276412 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-65-5 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,4,6-trimethylpyridin-3-ol derivatives in medicinal chemistry?

A1: Research indicates that derivatives of 2,4,6-trimethylpyridin-3-ol exhibit promising anticancer activity. For example, a study highlighted the anticancer potential of a cyclohexyl derivative of 6-azacyclonol-2,4,6-trimethylpyridin-3-ol, particularly its activity in androgen-refractory prostate cancer mediated through the M3 muscarinic acetylcholine receptor. [] This suggests potential avenues for developing novel anticancer therapies.

Q2: How can microorganisms be utilized in the modification of methylpyrazines and pyridines?

A2: Researchers have successfully used specific microorganisms to bioconvert methylpyrazines and pyridines. For instance, Rhodococcus jostii TMP1, a bacterium capable of utilizing pyridine and 2,3,5,6-tetramethylpyrazine, has been shown to transform a variety of methylated pyrazines and pyridines. [] Interestingly, this microorganism can facilitate the synthesis of valuable compounds like 2,4,6-trimethylpyridin-3-ol under mild conditions. This highlights the potential of bioconversion processes for producing valuable chemicals from readily available starting materials.

Q3: How are salts of 2,4,6-trimethyl-3-hydroxypyridine synthesized?

A3: Salts of 2,4,6-trimethyl-3-hydroxypyridine can be synthesized through a specific reaction process. [] Equimolar quantities of 2,4,6-trimethyl-3-hydroxypyridine and dicarboxylic acids are reacted in a lower alcohol solution at a temperature ranging from 60 to 100°C. Following this reaction, the resulting product is then treated with an organic solvent and maintained at a temperature of 10 to 15°C for 2 to 5 hours. This method provides a controlled and efficient pathway for producing these specific salts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)